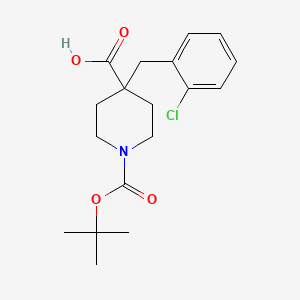

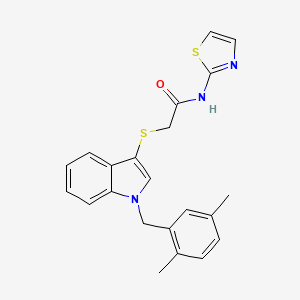

![molecular formula C20H16ClFN4 B2645954 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-51-9](/img/structure/B2645954.png)

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted at various positions by 2-chlorophenyl, 4-fluorophenyl, and methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a study mentions that all potent compounds from a series have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial and anticancer agents. Compounds similar to 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and shown to exhibit significant in vitro antimicrobial and anticancer activities. Specifically, novel pyrazole derivatives with pyrazolopyrimidine structures have demonstrated higher anticancer activity compared to reference drugs such as doxorubicin, highlighting their potential in cancer therapy (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).

Anti-Mycobacterial Activity

Another application of pyrazolo[1,5-a]pyrimidine derivatives is in the treatment of Mycobacterium tuberculosis (M.tb). Research has demonstrated that these compounds can act as potent inhibitors of mycobacterial ATP synthase. Structure–activity relationship studies of various analogues have identified specific substituents that enhance in vitro M.tb growth inhibition, offering a promising avenue for the development of new anti-tuberculosis drugs (Sutherland et al., 2022).

Antibacterial Agents

Synthesis and evaluation of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones have shown that these compounds possess antibacterial activity. This indicates the potential of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Solankee, Patel, 2004).

Anti-Inflammatory and Analgesic Agents

Furthermore, 4(3H)-quinazolinone derivatives, which share a similar heterocyclic core with pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their anti-inflammatory and analgesic properties. This suggests the potential use of pyrazolo[1,5-a]pyrimidine derivatives in developing new anti-inflammatory and analgesic medications (Farag et al., 2012).

Insecticidal and Antimicrobial Potential

Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their insecticidal and antimicrobial potential. These studies highlight the broad spectrum of biological activity that these compounds can exhibit, underscoring their versatility in various scientific research and pharmaceutical applications (Deohate, Palaspagar, 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSWMTBIXIEELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

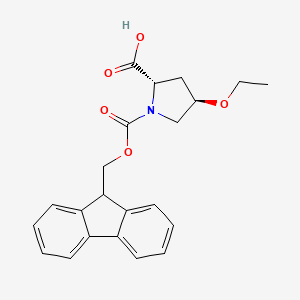

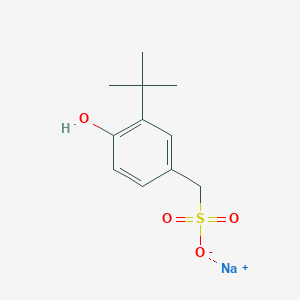

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)

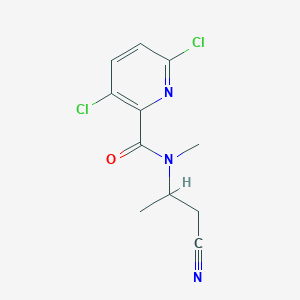

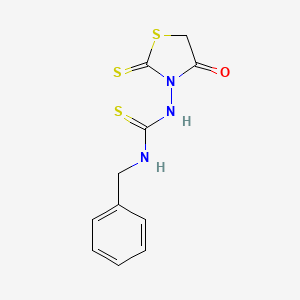

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

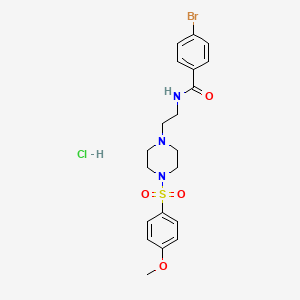

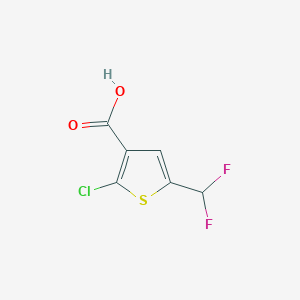

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)

![1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea](/img/structure/B2645890.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)